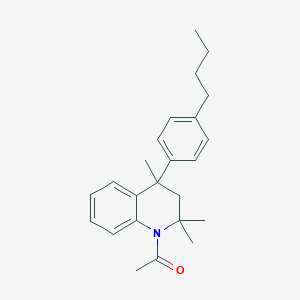![molecular formula C15H9F3N2O4 B4950921 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B4950921.png)
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C15H9F3N2O4 It is characterized by the presence of a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile typically involves multiple steps. One common method includes the nitration of 4-(trifluoromethyl)benzonitrile to introduce the nitro group. This is followed by the reaction with 3-methoxyphenol under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or dimethyl ether and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the presence of reactive nitro and trifluoromethyl groups.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include amines (from reduction of the nitro group) and various substituted derivatives (from substitution reactions).
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for their biological activities, including potential medicinal properties.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It may find applications in the development of new materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzonitrile: Similar structure but lacks the methoxy group.
3-Methoxybenzonitrile: Similar structure but lacks the nitro and trifluoromethyl groups.
4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the nitro and methoxy groups.
Uniqueness
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile is unique due to the combination of the methoxy, nitro, and trifluoromethyl groups on a single benzonitrile core. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O4/c1-23-14-6-9(8-19)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)20(21)22/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJGVJOZNKKFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B4950846.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]butanamide](/img/structure/B4950853.png)
![5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4950858.png)

![(2E)-2-[(3-iodophenyl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1-one](/img/structure/B4950882.png)

![(2R,6S)-2,6-dimethyl-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B4950900.png)
![[4-Chloro-2-[1-[(4-ethynylphenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone](/img/structure/B4950904.png)
![2-[(2-Quinolin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4950907.png)
![N'-(3-chloro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4950917.png)
![4-[2-fluoro-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-nitrophenyl]morpholine](/img/structure/B4950922.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4950948.png)
